molecular formula C10H18Cl2N4O B11757484 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride

4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride

Cat. No.: B11757484
M. Wt: 281.18 g/mol
InChI Key: NCIVGAFVNZZUTJ-UHFFFAOYSA-N
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Description

4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H16N4O It is a derivative of pyridine and piperazine, featuring a methoxy group at the fourth position and an amine group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the desired substituents. This can be achieved through various methods, including cyclization reactions.

    Introduction of the Piperazine Group: The piperazine group is introduced through nucleophilic substitution reactions. This step often requires the use of a suitable base and solvent to facilitate the reaction.

    Methoxylation: The methoxy group is introduced at the fourth position of the pyridine ring through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar structure with a methyl group instead of a methoxy group.

    4-(4-Chlorophenyl)piperazin-1-yl-pyridin-2-ylmethylenamine: Contains a chlorophenyl group instead of a methoxy group.

Uniqueness

4-Methoxy-5-(piperazin-1-yl)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H18Cl2N4O

Molecular Weight

281.18 g/mol

IUPAC Name

4-methoxy-5-piperazin-1-ylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C10H16N4O.2ClH/c1-15-9-6-10(11)13-7-8(9)14-4-2-12-3-5-14;;/h6-7,12H,2-5H2,1H3,(H2,11,13);2*1H

InChI Key

NCIVGAFVNZZUTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1N2CCNCC2)N.Cl.Cl

Origin of Product

United States

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